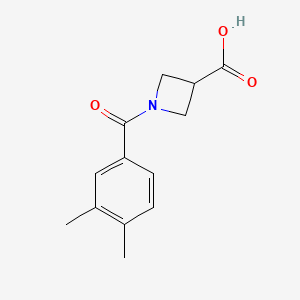
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid
概要
説明
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
準備方法
The synthesis of 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization processes .
化学反応の分析
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
作用機序
The mechanism by which 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:
Azetidine-3-carboxylic acid: This compound is a simpler analog without the 3,4-dimethylbenzoyl group.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
生物活性
1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by an azetidine ring and a benzoyl moiety. The presence of the dimethyl substitution on the benzene ring may influence its biological interactions.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation .
- Antimicrobial Activity : Azetidine derivatives have demonstrated antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Anticancer Activity : Preliminary studies indicate that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines, although specific data for this compound is limited.
Summary of Biological Activities
Antimicrobial Studies
A study on azetidine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this context remains to be fully elucidated but suggests potential for further exploration in infectious disease treatment.
Anticancer Research
Research evaluating similar azetidine compounds indicated that modifications at the nitrogen atom could enhance anticancer activity. For instance, derivatives exhibiting structural variations have shown varying potencies against different cancer cell lines, suggesting that this compound may follow similar trends .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Although specific data on absorption, distribution, metabolism, and excretion (ADME) for this compound are scarce, studies on related azetidine compounds suggest moderate bioavailability and potential for metabolic stability.
特性
IUPAC Name |
1-(3,4-dimethylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZYQABYOQRFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















